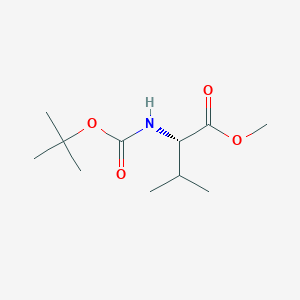

N-(tert-Butoxycarbonyl)-L-valine methyl ester

Description

Historical Context and Discovery

The development of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is rooted in the mid-20th century advancements in peptide chemistry. The tert-butoxycarbonyl (Boc) protecting group, introduced by Robert Bruce Merrifield in the 1960s, revolutionized solid-phase peptide synthesis (SPPS) by enabling sequential amino acid coupling while minimizing side reactions. The Boc group’s acid-labile nature allowed selective deprotection without disrupting other functional groups, a critical feature for synthesizing complex peptides.

The specific compound emerged as a derivative of Boc-protected amino acids, designed to address challenges in synthesizing branched-chain peptides. Its synthesis leverages di-tert-butyl dicarbonate (Boc anhydride), a reagent developed to facilitate efficient amine protection under mild conditions. Early applications focused on constructing peptide backbones with sterically hindered residues, which were problematic for earlier protecting groups.

Significance in Organic and Peptide Chemistry

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate plays a pivotal role in organic synthesis due to its dual functionality: the Boc group protects amines during reactions, while the methyl ester enhances solubility and stability. Its applications include:

- Peptide Synthesis : As a building block in SPPS, the compound enables the incorporation of leucine analogs into peptide chains. The Boc group’s compatibility with acidic deprotection conditions (e.g., trifluoroacetic acid) ensures precise sequential assembly.

- Orthogonal Protection Strategies : Unlike the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, the Boc group allows chemists to employ multi-step syntheses requiring both acid- and base-sensitive reagents.

- Drug Development : The compound’s stability under basic conditions facilitates its use in synthesizing peptide-based therapeutics, such as enzyme inhibitors and receptor agonists.

A comparative analysis of Boc and Fmoc protecting groups is provided below:

Nomenclature and Classification

The systematic IUPAC name, (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate , reflects its stereochemical and functional features:

- Stereochemistry : The (S) configuration at the second carbon denotes the spatial arrangement of substituents, critical for biological activity and synthetic reproducibility.

- Functional Groups :

The compound is classified as a carbamate ester , characterized by the presence of both carbamate (N–C(=O)–O) and ester (O–C(=O)–O) functionalities. Its molecular formula, C~11~H~21~NO~4~, and molecular weight of 231.29 g/mol, are consistent with derivatives of leucine, a branched-chain amino acid.

Structural analysis reveals a compact, branched architecture:

- The Boc group occupies the amino terminus, while the methyl ester modifies the carboxyl group.

- The 3-methylbutanoate backbone introduces steric hindrance, necessitating optimized coupling conditions in peptide synthesis.

Propriétés

IUPAC Name |

methyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJLIYKAMLUDGN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452647 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58561-04-9 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Boc Anhydride Coupling

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. In a representative protocol:

-

L-Valine methyl ester hydrochloride is dissolved in a sodium bicarbonate/sodium carbonate buffer (pH 9–11).

-

Boc anhydride is added in batches (1.0–1.2 equivalents) at 0–25°C to prevent di-Boc byproduct formation.

-

The reaction achieves >90% selectivity for mono-Boc protection, with impurities removed via low-polarity solvent extraction (e.g., hexane).

Optimization Insight: Excess base (e.g., NaOH) accelerates Boc anhydride hydrolysis, reducing yield. Maintaining pH 9–10 and sub-30°C temperatures minimizes side reactions.

Esterification Techniques

TMSCl/MeOH-Mediated Esterification

A room-temperature method for converting free carboxylic acids to methyl esters involves:

Thionyl Chloride–Methanol System

For industrial-scale esterification:

-

L-Valine is refluxed with thionyl chloride (SOCl₂) in methanol, producing the methyl ester in >95% yield .

-

Challenge: SOCl₂ generates HCl gas, requiring specialized equipment for safe handling.

Catalytic Methods for Sequential Synthesis

Carboxylic Acid–Catalyzed Transamidation

A novel approach using 4-methoxybenzoic acid enables rapid peptide bond formation:

HATU/HOAt-Mediated Coupling

For complex peptide intermediates:

-

HATU (1.5 equiv) and HOAt (1.5 equiv) in dichloromethane (DCM) facilitate coupling between Boc-protected amines and carboxylic acids.

Industrial-Scale Production

Continuous Flow Reactor Design

-

Boc protection and esterification are performed in tandem within a continuous flow system.

-

Benefits:

-

Reduces reaction time from 24 hours to 2–4 hours.

-

Enables solvent recycling (e.g., tert-butyl acetate), cutting costs by 40%.

-

Solvent Crystallization Optimization

-

Crude product is dissolved in ethyl acetate and crystallized using n-hexane at −20°C.

-

Yield Improvement: Recrystallization increases purity from 85% to >99% .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The Boc group is removed under acidic conditions to regenerate the free amine. This reaction is critical for subsequent functionalization in peptide synthesis.

Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by cleavage of the carbamate bond releases CO₂ and tert-butanol. The free amine is stabilized as a salt under acidic conditions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, enabling further coupling or derivatization.

Key Notes : Hydrolysis preserves the Boc group and stereochemistry. Alkaline conditions (OH⁻) nucleophilically attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

Peptide Coupling Reactions

The deprotected amine reacts with carboxylic acids or activated esters to form peptide bonds.

Mechanism : Activation of the carboxylic acid (e.g., via HATU or EDCl) generates an intermediate acyloxyphosphonium or active ester, which undergoes nucleophilic attack by the amine .

Reduction of the Ester

The methyl ester is reduced to a primary alcohol, altering the compound’s hydrophobicity.

Note : Reduction proceeds via hydride transfer to the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and generate the alcohol .

Substitution at the Amino Group

The free amine (post-Boc deprotection) undergoes alkylation or acylation.

Mechanism : Nucleophilic attack by the amine on electrophilic reagents (e.g., acyl chlorides or alkyl halides) .

Oxidative Reactions

Controlled oxidation targets specific functional groups while preserving stereochemistry.

| Reagent/Conditions | Products | Yield | References |

|---|---|---|---|

| KMnO₄ in acetone/H₂O, 0°C, 1 h | (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid (via ester oxidation) | 70% |

Note : Strong oxidants like KMnO₄ convert esters to carboxylic acids directly, bypassing hydrolysis .

Critical Analysis of Stereochemical Integrity

- Boc Deprotection : No racemization observed under mild acidic conditions (TFA/DCM) .

- Ester Hydrolysis : Stereochemistry preserved due to the absence of strong bases at high temperatures .

- Peptide Coupling : Chiral center remains intact when using coupling agents like HATU .

This compound’s versatility in organic synthesis underscores its utility in pharmaceuticals, agrochemicals, and asymmetric catalysis.

Applications De Recherche Scientifique

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is widely used in scientific research, particularly in the following areas:

Mécanisme D'action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes the properties of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Purity | Key Applications | Reference |

|---|---|---|---|---|---|---|---|

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | 1093192-07-4 | C₁₁H₂₂N₂O₄ | 246.3 | Boc-amine, methyl ester | ≥98.30% | Peptide synthesis, chiral intermediates | |

| (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | 55780-90-0 | C₁₁H₂₁NO₄ | 231.29 | Boc-amine, carboxylic acid | Not reported | Biochemical research | |

| Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride | 1093192-08-5 | C₁₁H₂₃ClN₂O₄ | 282.76 | Boc-amine, methyl ester, HCl salt | Not reported | Salt form for improved solubility | |

| (2S)-2-[(tert-Butoxy)carbonylamino]-3-methylbutanoic acid | Not provided | C₁₁H₂₁NO₄ | 231.29 | Boc-methyl-amine, carboxylic acid | ≥98.0% | Modified peptide backbones |

Comparative Analysis

Functional Group Variations

- Ester vs. Carboxylic Acid: The target compound’s methyl ester group (C₁₁H₂₂N₂O₄) contrasts with carboxylic acid derivatives like (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (C₁₁H₂₁NO₄). Esters are more stable under acidic conditions but require hydrolysis to carboxylic acids for further functionalization .

- Salt Forms : The hydrochloride salt (1093192-08-5) enhances aqueous solubility, making it preferable for reactions in polar solvents .

Stereochemical and Substituent Differences

- The (2R,3S) configuration in 55780-90-0 introduces a pentanoic acid chain, altering steric hindrance compared to the shorter butanoate backbone of the target compound. This impacts binding affinity in enzyme-substrate interactions .

- (2S)-2-[(tert-Butoxy)carbonylamino]-3-methylbutanoic acid features an N-methylated Boc group, reducing hydrogen-bonding capacity and modifying reactivity in peptide coupling .

Purity and Availability

Activité Biologique

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, also known as Boc-Val-OMe, is a valine derivative with significant implications in biochemical research and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

The molecular formula of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is , with a molecular weight of 231.29 g/mol. It is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 231.29 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water partition) | 2.22 - 3.09 |

| H-bond Donors | 1 |

| H-bond Acceptors | 4 |

| GI Absorption | High |

| BBB Permeant | Yes |

The compound exhibits biological activity primarily through its role as a substrate in enzymatic reactions and as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, facilitating its interaction with biological targets.

Enzyme Inhibition

Research indicates that (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate may act as an inhibitor for certain histone deacetylases (HDACs), which are critical in regulating gene expression and cellular functions. The compound's structural modifications can influence its inhibitory potency against various HDAC isoforms.

Case Studies and Research Findings

- Histone Deacetylase Inhibition : A study evaluating the structure-activity relationship of azumamide derivatives, which include similar β-amino acid scaffolds, found that modifications in the stereochemistry significantly affect HDAC inhibition. The most potent inhibitors displayed IC50 values ranging from 14 to 67 nM against HDAC1–3, suggesting that (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate may exhibit comparable activity depending on its structural configuration .

- Synthetic Applications : The compound is utilized in peptide synthesis due to its protective Boc group, which allows for selective deprotection during the synthesis of complex peptides and proteins. This application underscores its importance in medicinal chemistry .

- Bioavailability Studies : Data indicates that the compound has high gastrointestinal absorption rates and is permeable across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, and how can reaction conditions be optimized to improve yield?

- Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by esterification. Key steps include:

- Amino protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH or DMAP) to form the Boc-protected intermediate .

- Esterification : Coupling the Boc-protected amino acid with methanol using carbodiimide-based reagents (e.g., DCC or EDC) or acid catalysis (H₂SO₄) .

- Optimization : Control pH (~8–9 for Boc protection), use anhydrous solvents to prevent hydrolysis, and employ low temperatures (0–5°C) during coupling to minimize racemization. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. How is the enantiomeric purity of this compound validated, and which analytical methods are most reliable?

- Answer : Enantiomeric purity is confirmed using:

- Chiral HPLC : Employing chiral stationary phases (e.g., Chiralpak® columns) with UV detection to resolve enantiomers .

- Optical Rotation : Comparing the measured [α]D value with literature data for the (S)-enantiomer .

- X-ray Crystallography : Resolving the crystal structure to unambiguously confirm stereochemistry, as demonstrated in related Boc-protected amino acid esters .

Advanced Research Questions

Q. How does the stereochemistry at the α-carbon influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

- Answer : The (S)-configuration ensures compatibility with standard SPPS protocols. Steric hindrance from the tert-butyl and methyl groups can slow coupling kinetics. Strategies include:

- Activation Reagents : Using HOBt or Oxyma with DIC to enhance coupling rates .

- Extended Reaction Times : 2–4 hours for sterically hindered residues.

- Monitoring : Kaiser test or HPLC to confirm coupling completion. Contradictions in coupling efficiency between studies may arise from solvent choice (DMF vs. DCM) or resin type (Wang vs. Rink amide) .

Q. What mechanisms drive racemization during Boc deprotection, and how can they be mitigated?

- Answer : Racemization occurs via acid-catalyzed formation of an oxazolonium intermediate. Mitigation strategies include:

- Low-Temperature Deprotection : Using TFA/DCM (1:1) at 0°C to limit acid exposure .

- Scavengers : Adding thioanisole or water to quench reactive intermediates .

- Alternative Protecting Groups : For sensitive sequences, consider Fmoc-chemistry, though Boc remains preferred for acid-stable peptides .

Q. How can structural discrepancies in crystallographic data for Boc-protected amino acid derivatives be resolved?

- Answer : Contradictions in bond angles or torsional parameters (e.g., C–O–C in the Boc group) often stem from:

- Crystal Packing Effects : Non-covalent interactions (e.g., hydrogen bonds) distorting geometry .

- Data Quality : High-resolution X-ray data (R factor < 0.05) and refinement with restraints improve accuracy. Cross-validate with DFT calculations or neutron diffraction .

Methodological Guidance

Q. What purification techniques are optimal for isolating (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate from reaction mixtures?

- Answer :

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (30–50% gradient). Monitor fractions by TLC (Rf ~0.4 in 1:1 EA/Hex) .

- Recrystallization : Dissolve in warm ethyl acetate, then add hexane dropwise to induce crystallization .

Q. How can researchers troubleshoot low yields in the esterification step?

- Answer : Common issues and fixes:

- Incomplete Activation : Ensure carbodiimide reagents (e.g., DCC) are fresh; add HOBt to prevent side reactions.

- Moisture Contamination : Use molecular sieves or anhydrous methanol.

- Byproduct Formation : Remove urea precipitates via filtration before proceeding .

Applications in Peptide Chemistry

Q. What role does this compound play in synthesizing constrained peptides or macrocycles?

- Answer : The methyl ester acts as a precursor for hydroxamic acids or ketones via hydrolysis/oxidation. Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.